Structural Uniqueness Within the Bayer 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine Series
A substructure search of the Bayer patent universe (US 11,208,400 B2 and related filings) confirms that the precise combination of an unsubstituted pyrazole at the 6-position and a 4-bromobenzyl substituent at the 4-amine nitrogen is not exemplified among the hundreds of specifically disclosed compounds [1]. The patent's generic formula (I) encompasses this substitution pattern, but the exemplified compounds predominantly feature elaborated pyrazole rings and complex 4-amine substituents. This indicates that N-[(4-bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine occupies a unique structural niche and likely serves as a synthetic intermediate or a minimal pharmacophoric probe.
| Evidence Dimension | Structural occurrence in patent chemical space |
|---|---|
| Target Compound Data | Not exemplified; falls within generic formula (I) scope |
| Comparator Or Baseline | Exemplified Bayer compounds (e.g., those in US 11,208,400 B2) |
| Quantified Difference | Qualitative structural distinction; no direct comparative data available |
| Conditions | Patent chemical structure analysis |
Why This Matters
For procurement, this structural uniqueness means the compound cannot be substituted by any commercially available, exemplified Bayer lead; it must be custom-synthesized to the exact specification.
- [1] Giese, A. et al. Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof. U.S. Patent US 11,208,400 B2. February 20, 2020. View Source
